(Z)-4-oxo-4-(1,3,4-thiadiazol-2-ylamino)but-2-enoic acid
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Overview
Description
(Z)-4-oxo-4-(1,3,4-thiadiazol-2-ylamino)but-2-enoic acid is a heterocyclic compound that features a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-oxo-4-(1,3,4-thiadiazol-2-ylamino)but-2-enoic acid typically involves the reaction of 2-amino-1,3,4-thiadiazole with maleic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-oxo-4-(1,3,4-thiadiazol-2-ylamino)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-oxo-4-(1,3,4-thiadiazol-2-ylamino)but-2-enoic acid is used as a building block for the synthesis of more complex heterocyclic compounds .
Biology
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents .
Industry
In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (Z)-4-oxo-4-(1,3,4-thiadiazol-2-ylamino)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid
- 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)pentanoic acid
Uniqueness
(Z)-4-oxo-4-(1,3,4-thiadiazol-2-ylamino)but-2-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H5N3O3S |
---|---|
Molecular Weight |
199.19 g/mol |
IUPAC Name |
(Z)-4-oxo-4-(1,3,4-thiadiazol-2-ylamino)but-2-enoic acid |
InChI |
InChI=1S/C6H5N3O3S/c10-4(1-2-5(11)12)8-6-9-7-3-13-6/h1-3H,(H,11,12)(H,8,9,10)/b2-1- |
InChI Key |
MNUAOWSWXIGCNE-UPHRSURJSA-N |
Isomeric SMILES |
C1=NN=C(S1)NC(=O)/C=C\C(=O)O |
Canonical SMILES |
C1=NN=C(S1)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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